AC-Ser(tbu)-OH AC-Ser(tbu)-OH
Brand Name: Vulcanchem
CAS No.: 77285-09-7
VCID: VC21538820
InChI: InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1
SMILES: CC(=O)NC(COC(C)(C)C)C(=O)O
Molecular Formula: C9H17NO4
Molecular Weight: 203,24 g/mole

AC-Ser(tbu)-OH

CAS No.: 77285-09-7

VCID: VC21538820

Molecular Formula: C9H17NO4

Molecular Weight: 203,24 g/mole

* For research use only. Not for human or veterinary use.

AC-Ser(tbu)-OH - 77285-09-7

Description

AC-Ser(tbu)-OH, also known as N-acetyl-O-tert-butyl-L-serine, is a derivative of the amino acid serine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a tert-butyl group protecting the hydroxyl group of serine. This compound plays a crucial role in peptide synthesis, serving as a building block for various bioactive compounds.

Synthesis and Applications

The synthesis of AC-Ser(tbu)-OH typically involves protecting the functional groups of serine to facilitate its use in peptide synthesis. This compound is commercially available and is used extensively in scientific research, particularly in the synthesis of peptides and proteins.

Synthesis Methods

The synthesis of AC-Ser(tbu)-OH involves several key steps, including the protection of serine's hydroxyl group with a tert-butyl group and the acetylation of the amino group. Reaction conditions are carefully controlled to optimize yield and purity, often involving solvents like dichloromethane under inert atmospheres.

Applications in Research

AC-Ser(tbu)-OH is used in various applications, including:

  • Peptide Synthesis: It serves as a protected amino acid, allowing for selective coupling without side reactions.

  • Drug Development: Peptides synthesized using this compound can be used in the development of therapeutic agents.

  • Biological Studies: It is utilized in the study of protein-protein interactions and enzyme mechanisms.

Comparison with Similar Compounds

AC-Ser(tbu)-OH is distinct from other serine derivatives due to its specific protecting groups. For example, Fmoc-Ser(tBu)-OH has a similar tert-butyl group but uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of acetyl for nitrogen protection. This difference affects the reactivity and stability during peptide synthesis.

CompoundProtecting GroupsApplications
AC-Ser(tbu)-OHAcetyl, tert-butylPeptide synthesis, drug development
Fmoc-Ser(tBu)-OHFmoc, tert-butylPeptide synthesis, biomaterials design

Research Findings

Recent studies have highlighted the importance of protected amino acids like AC-Ser(tbu)-OH in modern biochemical research and pharmaceutical development. These compounds provide essential tools for synthetic chemists and biochemists, enabling the synthesis of complex peptides with high precision.

In peptide synthesis, the protective groups of AC-Ser(tbu)-OH prevent unwanted interactions, ensuring that only desired peptide bonds are formed. This is particularly crucial in solid-phase peptide synthesis, where control over reaction conditions leads to higher yields and purities in peptide production.

CAS No. 77285-09-7
Product Name AC-Ser(tbu)-OH
Molecular Formula C9H17NO4
Molecular Weight 203,24 g/mole
IUPAC Name (2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Standard InChI InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1
Standard InChIKey COMGVZVKADFEPL-ZETCQYMHSA-N
Isomeric SMILES CC(=O)N[C@@H](COC(C)(C)C)C(=O)O
SMILES CC(=O)NC(COC(C)(C)C)C(=O)O
Canonical SMILES CC(=O)NC(COC(C)(C)C)C(=O)O
Synonyms AC-SER(TBU)-OH;77285-09-7;L-Serine,N-acetyl-O-(1,1-dimethylethyl)-;AmbotzAAA1904;SCHEMBL9725956;CHEMBL1221836;CTK5E4147;MolPort-008-267-301;ZINC2560348;6112AH;KM1836;AKOS025289407;AK170147
PubChem Compound 7019612
Last Modified Aug 15 2023

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